molecular formula C15H18N4O3S B2852863 2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-49-2

2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2852863
CAS No.: 886910-49-2
M. Wt: 334.39
InChI Key: NTQWPPDRISHMEV-UHFFFAOYSA-N
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Description

2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core. Its structure includes:

  • A 2-ethyl group at position 2.
  • A hydroxyl group at position 4.
  • A morpholino-methyl-furan-2-yl substituent at position 3.

This compound is part of a broader class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are renowned for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties . The morpholino and furan moieties may enhance solubility and target affinity, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-ethyl-5-[furan-2-yl(morpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-2-11-16-15-19(17-11)14(20)13(23-15)12(10-4-3-7-22-10)18-5-8-21-9-6-18/h3-4,7,12,20H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQWPPDRISHMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name/ID Substituents at Position 5 Position 2 Substituent Position 6 Group Reference
Target Compound Furan-2-yl(morpholino)methyl Ethyl -OH
5f () (4-Chlorophenyl)aminomethylene - -O (ketone)
5g () (Furan-2-ylmethyl)aminomethylene - -O (ketone)
3c () 4-Fluorophenyl - -
5b () 4-Propoxyphenyl - -
269a–e () Arylidene (e.g., substituted phenyl) - -O (ketone)
6a () Aminomethylene (via active methylene reaction) Phenyl -NH2

Key Observations :

  • The target compound uniquely combines a morpholino (a six-membered ring with two oxygen atoms) and furan group, which may improve pharmacokinetic properties compared to phenyl or alkyl substituents .
  • 3c and 5b () demonstrate that halogenated aryl groups (e.g., 4-fluorophenyl) enhance anticonvulsant activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name/ID Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound Not reported Not reported Likely improved (morpholino)
5f () >280 64 Low (chlorophenyl)
5g () 176–178 71 Moderate (furan)
5c () 199–201 54 Moderate (cyclopropyl)
3c () Not reported Not reported Low (fluorophenyl)

Key Observations :

  • The morpholino group in the target compound is expected to increase water solubility compared to hydrophobic aryl groups like 4-chlorophenyl (5f) .
  • Compounds with furan substituents (e.g., 5g) generally exhibit lower melting points, suggesting reduced crystallinity .

Key Observations :

  • Halogenated analogs (e.g., 3c) show high selectivity in anticonvulsant models, while arylidene derivatives (269a–e) exhibit superior anticancer activity .

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